rac-(3R,4S)-4-(4H-1,2,4-triazol-4-yl)oxolan-3-ol, trans
CAS No.:
Cat. No.: VC15733431
Molecular Formula: C6H9N3O2
Molecular Weight: 155.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H9N3O2 |
|---|---|
| Molecular Weight | 155.15 g/mol |
| IUPAC Name | (3S,4R)-4-(1,2,4-triazol-4-yl)oxolan-3-ol |
| Standard InChI | InChI=1S/C6H9N3O2/c10-6-2-11-1-5(6)9-3-7-8-4-9/h3-6,10H,1-2H2/t5-,6-/m1/s1 |
| Standard InChI Key | GAGIGKDZMCBYQP-PHDIDXHHSA-N |
| Isomeric SMILES | C1[C@H]([C@@H](CO1)O)N2C=NN=C2 |
| Canonical SMILES | C1C(C(CO1)O)N2C=NN=C2 |
Introduction
The compound rac-(3R,4S)-4-(4H-1,2,4-triazol-4-yl)oxolan-3-ol, trans is a unique chemical entity belonging to the oxolane class, distinguished by its specific stereochemistry and the presence of a triazole moiety. This compound features a five-membered ring structure with an oxygen atom, substituted at the 4-position by a 1,2,4-triazole group. The combination of these structural elements contributes to its potential biological activities and applications in various fields.
Synthesis Methods
The synthesis of rac-(3R,4S)-4-(4H-1,2,4-triazol-4-yl)oxolan-3-ol, trans can be approached through various methods, although specific details are not readily available in the provided sources. Generally, compounds with similar structures are synthesized using reactions that involve the formation of the oxolane ring and subsequent introduction of the triazole moiety.
Biological Activities
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Antifungal and Antibacterial Properties: The triazole component is known for its ability to inhibit fungal cytochrome P450 enzymes, crucial for ergosterol synthesis in fungi, similar to established antifungal agents like fluconazole.
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Potential Applications: The unique structure of this compound may confer distinct pharmacological properties not found in other triazole derivatives, making it a candidate for further research in pharmaceutical applications.
Comparison with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Fluconazole | Triazole antifungal | Established clinical use against fungal infections |
| Itraconazole | Triazole antifungal | Broader spectrum of activity against fungi |
| Voriconazole | Triazole antifungal | Enhanced potency against resistant fungal strains |
| rac-(3R,4S)-4-(4H-1,2,4-triazol-4-yl)oxolan-3-ol, trans | Oxolane with triazole moiety | Potential for distinct pharmacological properties due to stereochemistry |
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